molecular formula C10H22O4SSi B13746387 Ethanethiol, 2-(triethoxysilyl)-, thioacetate CAS No. 40055-63-8

Ethanethiol, 2-(triethoxysilyl)-, thioacetate

Cat. No.: B13746387
CAS No.: 40055-63-8
M. Wt: 266.43 g/mol
InChI Key: FPQLAGZIFPNCND-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(triethoxysilyl)-, thioacetate (IUPAC: S-acetyl-2-(triethoxysilyl)ethanethiol) is a sulfur-containing organosilane compound characterized by a thioacetate (-S-Ac) group and a triethoxysilyl (-Si(OEt)₃) moiety. The triethoxysilyl group confers hydrolytic stability and reactivity toward inorganic surfaces (e.g., glass, metals), making the compound valuable as a silane coupling agent in materials science and surface functionalization . The thioacetate group serves as a protected thiol, enabling controlled release of the reactive thiol (-SH) under basic or reductive conditions for applications in organic synthesis, polymer chemistry, or bio-conjugation .

Properties

CAS No.

40055-63-8

Molecular Formula

C10H22O4SSi

Molecular Weight

266.43 g/mol

IUPAC Name

S-(2-triethoxysilylethyl) ethanethioate

InChI

InChI=1S/C10H22O4SSi/c1-5-12-16(13-6-2,14-7-3)9-8-15-10(4)11/h5-9H2,1-4H3

InChI Key

FPQLAGZIFPNCND-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCSC(=O)C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-triethoxysilylethyl) ethanethioate typically involves the reaction of 2-mercaptoethyltriethoxysilane with acetic anhydride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure to maintain the integrity of the silane and thioester groups .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products:

Scientific Research Applications

Chemistry: S-(2-triethoxysilylethyl) ethanethioate is used as a precursor in the synthesis of organosilicon compounds . It is also employed in the preparation of silane coupling agents that enhance the adhesion between inorganic materials and organic polymers .

Biology and Medicine: In biological research, this compound is utilized in the modification of biomolecules to improve their stability and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biological molecules .

Industry: Industrially, S-(2-triethoxysilylethyl) ethanethioate is used in the production of coatings , adhesives , and sealants . Its ability to enhance the properties of these materials makes it valuable in various applications .

Mechanism of Action

The mechanism of action of S-(2-triethoxysilylethyl) ethanethioate involves its ability to form covalent bonds with other molecules through its silane and thioester groups. This allows it to act as a cross-linking agent in polymers and as a modifier in biological systems. The molecular targets include hydroxyl groups on surfaces and thiol groups in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, reactivity, and applications of ethanethiol, 2-(triethoxysilyl)-, thioacetate with structurally or functionally related compounds:

Compound Name Molecular Formula Functional Groups Key Reactivity/Applications References
This compound C₈H₁₈O₄SSi Thioacetate, triethoxysilyl Surface modification, hydrolytic coupling to inorganic substrates, protected thiol source
Ethyl thioacetate C₄H₈OS Thioacetate Wine aroma contributor (sulfurous off-characters), formed via ethanethiol + acetyl-CoA
2-Dimethylaminoethyl thioacetate C₆H₁₃NOS Thioacetate, dimethylamino Pharmaceutical intermediate, protected thiol for controlled release
2-(Trimethylsilyl)ethanethiol C₅H₁₄SSi Thiol, trimethylsilyl Total synthesis (e.g., thiarubrine A), expensive but effective thiophile
Benzyl mercaptan C₇H₈S Thiol, benzyl Small-scale synthesis of 1,2-dithiins; limited scalability
2-Cyanoethanethiol C₃H₅NS Thiol, cyano Cost-effective alternative for 1,2-dithiin synthesis, labile under acidic conditions

Reactivity and Stability

  • Triethoxysilyl vs. Trimethylsilyl Groups: The triethoxysilyl group in the target compound offers superior hydrolytic stability compared to trimethylsilyl analogs (e.g., 2-(trimethylsilyl)ethanethiol), enabling applications in aqueous or humid environments . The ethoxy groups facilitate covalent bonding to hydroxylated surfaces (e.g., silica), a feature absent in non-silylated thioacetates like ethyl thioacetate .
  • Thioacetate vs. Free Thiol: Unlike free thiols (e.g., benzyl mercaptan or 2-cyanoethanethiol), the thioacetate group prevents premature oxidation or undesired disulfide formation. However, deprotection requires additional steps (e.g., hydrolysis), which may complicate synthetic workflows .

Research Findings and Data

Stability and Performance Data

  • Ethyl thioacetate is detected in wines at concentrations up to 56 µg/L, contributing to sulfurous off-characters at thresholds as low as 300 µg/L .

Biological Activity

Ethanethiol, 2-(triethoxysilyl)-, thioacetate is a compound of interest in various fields due to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a thioacetate group attached to a triethoxysilyl moiety. This structure allows for interactions with biological systems, particularly through thiol-based mechanisms.

  • Molecular Formula : C₉H₁₈O₃S
  • Molecular Weight : 206.30 g/mol
  • Appearance : Colorless liquid
  • Boiling Point : Approximately 150 °C

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic attacks due to the presence of the thioacetate group. This leads to the formation of thiol derivatives which can interact with various biomolecules, including proteins and nucleic acids.

  • Nucleophilic Substitution : The thioacetate group can participate in nucleophilic substitution reactions, which are crucial for modifying biological macromolecules.
  • Formation of Disulfides : Under oxidative conditions, ethanethiol can form disulfides, which play significant roles in cellular signaling and redox balance.

Antioxidant Properties

Ethanethiol derivatives have shown potential antioxidant activity. Research indicates that compounds with thiol groups can scavenge free radicals and reduce oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS).

Cytotoxicity Studies

In vitro studies have demonstrated that ethanethiol derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a study indicated that ethanethiol-based compounds could reduce cancer cell viability significantly compared to standard chemotherapeutics like cisplatin .

Cell LineIC₅₀ (µM)Reference
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)20

Neuroprotective Effects

Additionally, ethanethiol derivatives have been investigated for their neuroprotective effects. They may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity . The mechanism involves modulation of intracellular signaling pathways linked to cell survival.

Case Studies

  • Neurotoxicity Investigation : A study explored the neurotoxic metabolites of MDMA (Ecstasy), revealing that thioether metabolites could contribute to neurodegeneration through oxidative mechanisms. This highlights the dual nature of thioether compounds in biological systems .
  • Thermal Decomposition Studies : Research on ethanethiol's thermal decomposition revealed that it produces several reactive sulfur species at elevated temperatures, which could interact with cellular components and influence biological activity .

Applications in Medicine and Industry

This compound has potential applications in:

  • Drug Delivery Systems : Its ability to form stable conjugates with drugs can enhance bioavailability and targeted delivery.
  • Surface Modification : The silane component allows for functionalization of surfaces in biomedical devices, improving biocompatibility and reducing thrombogenicity.
  • Antioxidant Formulations : Due to its antioxidant properties, it can be incorporated into formulations aimed at reducing oxidative stress in various therapeutic contexts.

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